molecular formula C12H15NO2 B6236266 1-benzyl-4-hydroxypiperidin-2-one CAS No. 500229-81-2

1-benzyl-4-hydroxypiperidin-2-one

Cat. No.: B6236266
CAS No.: 500229-81-2
M. Wt: 205.25 g/mol
InChI Key: MSOZDGCODQNTAR-UHFFFAOYSA-N
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Description

1-Benzyl-4-hydroxypiperidin-2-one is a chemical compound with the molecular formula C12H15NO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-hydroxypiperidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypiperidine with benzyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-hydroxypiperidin-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-hydroxypiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-benzyl-4-hydroxypiperidin-2-one involves its interaction with specific molecular targets. For instance, it can act as an antagonist or agonist at certain receptors, such as muscarinic acetylcholine receptors and beta-2 adrenoceptors. The compound’s effects are mediated through binding to these receptors, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

  • 1-Benzyl-4-piperidone
  • 4-Hydroxypiperidine
  • 1-Benzyl-4-piperidinol

Comparison: 1-Benzyl-4-hydroxypiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 1-benzyl-4-piperidone, it has a hydroxyl group that can participate in hydrogen bonding, affecting its solubility and reactivity. Compared to 4-hydroxypiperidine, the benzyl group enhances its lipophilicity and ability to cross biological membranes .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis, while its biological activities open avenues for medical and industrial applications.

Properties

CAS No.

500229-81-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-benzyl-4-hydroxypiperidin-2-one

InChI

InChI=1S/C12H15NO2/c14-11-6-7-13(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2

InChI Key

MSOZDGCODQNTAR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1O)CC2=CC=CC=C2

Purity

95

Origin of Product

United States

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